molecular formula C23H22ClFN4O2 B2812585 N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide CAS No. 2097897-00-0

N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide

Cat. No. B2812585
CAS RN: 2097897-00-0
M. Wt: 440.9
InChI Key: VQRNTJCQGMMUMM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H22ClFN4O2 and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacological Properties

The study of molecular interactions of related compounds has provided insights into their binding affinities and interactions with specific receptors. For instance, research on antagonists like SR141716 has shown potent and selective interaction with CB1 cannabinoid receptors, highlighting the role of specific substituents and conformations in receptor binding and activity. This research contributes to understanding the structural basis of receptor-ligand interactions and the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis and Chemical Properties

The synthesis of related compounds has been a significant area of research, aiming to develop efficient, economical, and enantioselective methods for producing potential therapeutic agents. Studies have focused on the synthesis of compounds with specific functional groups, demonstrating convergent, stereoselective processes for the preparation of CGRP receptor inhibitors, illustrating the chemical versatility and potential applications of these compounds in medicinal chemistry (Cann et al., 2012).

Radiolabeling and Imaging Applications

Radiolabeling techniques have been applied to synthesize compounds for imaging studies, particularly in exploring cannabinoid receptors in the brain using positron emission tomography (PET). Such research is instrumental in developing diagnostic tools and understanding the role of cannabinoid receptors in various physiological and pathological processes (Katoch-Rouse et al., 2003).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of related compounds have been investigated, with some derivatives showing potent activity against a range of bacterial and fungal strains. This research contributes to the search for new therapeutic agents against infectious diseases, highlighting the potential of these compounds in addressing antibiotic resistance (Patel & Patel, 2010; Bodige et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2/c24-19-3-1-2-4-21(19)26-23(31)28-13-11-16(12-14-28)15-29-22(30)10-9-20(27-29)17-5-7-18(25)8-6-17/h1-10,16H,11-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRNTJCQGMMUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.